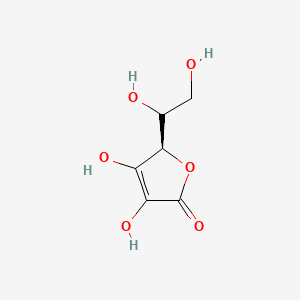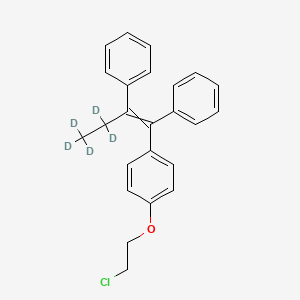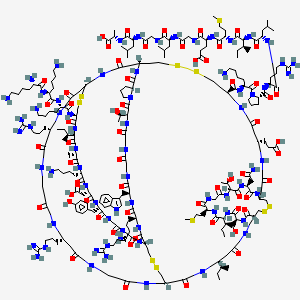
氢溴酸诺阿托品
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Noratropine Hydrochloride is a chemical compound derived from the tropane alkaloid family. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those used in respiratory and neurological treatments. The compound is characterized by its molecular formula C16H21NO3·HCl and a molecular weight of 311.80 g/mol .
科学研究应用
Noratropine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various tropane alkaloids.
Biology: Studied for its role in the metabolic pathways of tropane alkaloids.
Industry: Employed in the production of pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
Target of Action
Noratropine Hydrochloride, also known as Nortriptyline Hydrochloride, is a tricyclic antidepressant (TCA) and the active metabolite of amitriptyline . Its primary targets are the muscarinic receptors , which are antagonized by the compound . These receptors play a crucial role in the parasympathetic nervous system, mediating various physiological responses such as heart rate, digestion, and salivation .
Mode of Action
Noratropine Hydrochloride acts as a competitive antagonist of acetylcholine at the muscarinic receptors . It reverses the excessive parasympathetic stimulation that results from the inhibition of acetylcholinesterase . This interaction with its targets leads to an increase in the automaticity of the sinus node and facilitation of atrioventricular (AV) nodal conduction capability, thus increasing heart rate and enhancing AV conduction .
Biochemical Pathways
The compound affects the cholinergic pathways in the body. By antagonizing the muscarinic receptors, Noratropine Hydrochloride inhibits the action of acetylcholine, a neurotransmitter in these pathways . This results in a decrease in parasympathetic activity and an increase in sympathetic activity, leading to effects such as increased heart rate and decreased salivation .
Pharmacokinetics
Noratropine Hydrochloride is well absorbed after intramuscular injection and disappears rapidly from the blood, being distributed throughout various body tissues and fluids . It undergoes hepatic metabolism and crosses the blood-brain barrier . While 50% of the dose remains unchanged, metabolites include noratropine, atropin-n-oxide, tropine, and tropic acid . A majority of Noratropine Hydrochloride is destroyed by enzymatic hydrolysis, especially in the liver .
Result of Action
The molecular and cellular effects of Noratropine Hydrochloride’s action are primarily related to its antagonistic effect on muscarinic receptors. By blocking these receptors, the compound inhibits the action of acetylcholine, leading to a decrease in parasympathetic activity . This results in physiological effects such as increased heart rate, decreased salivation, and dilation of the pupils .
Action Environment
The action, efficacy, and stability of Noratropine Hydrochloride can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other drugs that have anticholinergic activity, such as antidepressants, H1 antihistamines, Parkinson medications, neuroleptic medication, antispasmodics, clozapine, and quinidine . These medications combined with Noratropine Hydrochloride increase the risk of potential of atropinic adverse effects such as urinary retention, constipation, and dry mouth .
生化分析
Biochemical Properties
Noratropine Hydrochloride interacts with various enzymes and proteins in biochemical reactions. It is produced through the N-demethylation of Atropine . This process involves the formation of an iminium intermediate, which is converted by water as the nucleophile .
Cellular Effects
As a metabolite of Atropine, it may share some of Atropine’s effects, such as acting as an anticholinergic agent .
Molecular Mechanism
The molecular mechanism of Noratropine Hydrochloride involves its production from Atropine through an electrochemical N-demethylation process . This process proceeds by the formation of an iminium intermediate, which is converted by water .
Temporal Effects in Laboratory Settings
It is synthesized in high yield and purity using a convenient liquid–liquid extraction method without any need for chromatographic purification .
Metabolic Pathways
Noratropine Hydrochloride is involved in the metabolic pathway of Atropine, where it is produced through N-demethylation
准备方法
Synthetic Routes and Reaction Conditions: Noratropine Hydrochloride can be synthesized through the electrochemical N-demethylation of atropine. This method involves the use of a porous glassy carbon electrode in a mixture of ethanol or methanol and water at room temperature. The reaction proceeds efficiently, avoiding hazardous oxidizing agents and toxic solvents .
Industrial Production Methods: In industrial settings, Noratropine Hydrochloride is produced by the oxidative N-demethylation of atropine using potassium permanganate in an aqueous solution. This method is preferred for its simplicity and high yield .
化学反应分析
Types of Reactions: Noratropine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Conversion of atropine to noratropine.
Reduction: Not commonly involved in its synthesis.
Substitution: Involves the replacement of the N-methyl group with a hydrogen atom.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate.
Solvents: Ethanol, methanol, water.
Electrochemical Conditions: Porous glassy carbon electrode, room temperature.
Major Products:
Noratropine: The primary product formed from the N-demethylation of atropine.
Ipratropium Bromide: A bronchodilator synthesized from noratropine.
相似化合物的比较
Atropine: A parent compound from which noratropine is derived.
Scopolamine: Another tropane alkaloid with similar anticholinergic properties.
Homatropine: A derivative of atropine with similar pharmacological effects.
Uniqueness: Noratropine Hydrochloride is unique due to its specific role as an intermediate in the synthesis of ipratropium bromide, a widely used bronchodilator. Its efficient synthesis through electrochemical N-demethylation also sets it apart from other tropane alkaloids .
属性
CAS 编号 |
75559-01-2 |
|---|---|
分子式 |
C₁₆H₂₂ClNO₃ |
分子量 |
311.8 |
同义词 |
α-(Hydroxymethyl)benzeneacetic Acid (3-endo)-8-Azabicyclo[3.2.1]oct-3-yl Ester Hydrochloride; 1αH,5αH-Nortropan-3α-ol, (+/-)-Tropate Ester Hydrochloride; N-Demethylatropine Hydrochloride; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


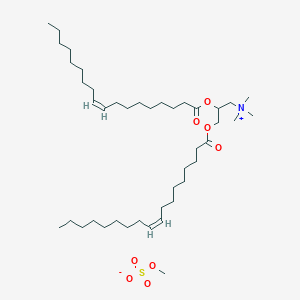
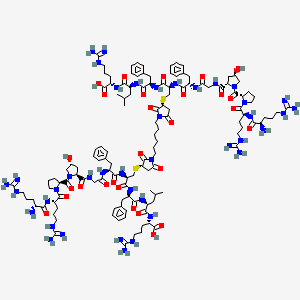

![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)
![(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(513C)2H-furan-5-one](/img/structure/B1146135.png)
